Cas no 197236-50-3 (2-Amino-6-ureidohexanoic acid)

2-Amino-6-ureidohexanoic acid structure
2-Amino-6-ureidohexanoic acid structure
商品名:2-Amino-6-ureidohexanoic acid
CAS番号:197236-50-3
MF:C7H15N3O3
メガワット:189.2123
CID:1040974
PubChem ID:231356

2-Amino-6-ureidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-ureidohexanoic acid
    • 2-amino-6-(carbamoylamino)hexanoic acid
    • N6-(Aminocarbonyl)lysine
    • DL-Lysine, N6-(aMinocarbonyl)-
    • AKOS015998336
    • SY047860
    • DTXSID70282694
    • DTXSID80862587
    • N6-carbamoyllysine
    • SCHEMBL5279090
    • AS-15060
    • 2-amino-6-(aminocarbonylamino)hexanoic acid
    • CS-0328400
    • lysine, N~6~-(aminocarbonyl)-
    • NSC27428
    • ALBB-024933
    • H-D-Homocit-OH
    • 197236-50-3
    • 2-Amino-6-ureidohexanoicacid
    • N~6~-Carbamoyllysine
    • XIGSAGMEBXLVJJ-UHFFFAOYSA-N
    • N6-CARBAMOYL-DL-LYSINE
    • NS00042282
    • NSC-27428
    • H-D-Lys(carbamoyl)-OH
    • H-HOMOCIT-OH
    • MFCD00038143
    • MDL: MFCD00136686
    • インチ: InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)
    • InChIKey: XIGSAGMEBXLVJJ-UHFFFAOYSA-N
    • ほほえんだ: NC(NCCCCC(N)C(O)=O)=O

計算された属性

  • せいみつぶんしりょう: 189.11134135g/mol
  • どういたいしつりょう: 189.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): -3.9

じっけんとくせい

  • 密度みつど: 1.241
  • ゆうかいてん: 222-224 ºC

2-Amino-6-ureidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM131725-1g
N6-carbamoyllysine
197236-50-3 95%
1g
$333 2021-06-09
Chemenu
CM131725-1g
N6-carbamoyllysine
197236-50-3 95%
1g
$*** 2023-03-29
Fluorochem
223940-1g
2-Amino-6-ureidohexanoic acid
197236-50-3 95%
1g
£307.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399070-1g
N6-carbamoyllysine
197236-50-3 95+%
1g
¥3024 2023-04-15
Cooke Chemical
BD0482332-1g
2-Amino-6-ureidohexanoic acid
197236-50-3 95+%
1g
RMB 1612.80 2025-02-20
Ambeed
A462131-1g
2-Amino-6-ureidohexanoic acid
197236-50-3 95+%
1g
$288.0 2024-07-28
Fluorochem
223940-5g
2-Amino-6-ureidohexanoic acid
197236-50-3 95%
5g
£1021.00 2022-02-28

2-Amino-6-ureidohexanoic acid 関連文献

2-Amino-6-ureidohexanoic acidに関する追加情報

Comprehensive Analysis of 2-Amino-6-ureidohexanoic acid (CAS No. 197236-50-3): Properties, Applications, and Research Insights

2-Amino-6-ureidohexanoic acid (CAS No. 197236-50-3) is a specialized organic compound gaining attention in biochemical and pharmaceutical research due to its unique structural features. This amino acid derivative combines a lysine backbone with a ureido functional group, making it valuable for studying protein modifications and enzyme interactions. Researchers frequently search for "ureido amino acid applications" or "CAS 197236-50-3 solubility," reflecting growing interest in its physicochemical properties and potential uses.

The compound's molecular structure (C7H15N3O3) features both amino and carboxyl groups, enabling participation in peptide synthesis. Recent studies highlight its role as a building block for designing novel biomaterials, particularly in tissue engineering scaffolds. The "2-Amino-6-ureidohexanoic acid price" and "synthesis protocol" are trending queries, indicating commercial and methodological interest among synthetic chemists.

In metabolic research, this compound serves as a model substrate for investigating urea cycle disorders. Its zwitterionic nature at physiological pH makes it relevant for drug delivery system development, aligning with current searches for "amino acid-based carriers." Analytical techniques like HPLC and mass spectrometry are commonly employed for purity assessment, with researchers often inquiring about "CAS 197236-50-3 HPLC method."

The thermal stability of 2-Amino-6-ureidohexanoic acid (decomposition point >200°C) facilitates its use in high-temperature applications, while its water solubility (≈50 mg/mL) supports aqueous-phase reactions. These characteristics drive searches for "thermostable amino acid derivatives" and "ureido compound solubility data." Recent patent literature describes its incorporation into biodegradable polymers, responding to the global demand for sustainable materials.

Quality control specifications typically require ≥95% purity (by NMR or elemental analysis), with special attention to residual solvent levels. The "2-Amino-6-ureidohexanoic acid supplier" queries often focus on GMP-compliant manufacturers, reflecting its potential pharmaceutical excipient applications. Ongoing studies explore its metal-chelating properties, connecting to popular searches about "amino acid coordination chemistry."

From a regulatory perspective, the compound falls under non-hazardous classification (LD50 >2000 mg/kg), making it attractive for biomedical research. Its chiral center at C-2 positions it as a candidate for asymmetric synthesis studies, coinciding with increased interest in "chiral amino acid derivatives." Storage recommendations (2-8°C under nitrogen) and "stability data" remain frequent technical inquiries.

Emerging applications include its use as a molecular probe for studying enzyme kinetics, particularly amidases and transglutaminases. The scientific community shows rising interest in "2-Amino-6-ureidohexanoic acid biological activity," with preliminary data suggesting potential cell signaling modulation effects. Its logP value (-2.1) indicates high hydrophilicity, relevant for formulation scientists designing water-soluble therapeutics.

Spectroscopic characterization reveals distinctive IR absorption bands at 1650 cm-1 (C=O stretch) and 3350 cm-1 (N-H stretch), important for quality verification. Researchers frequently search "CAS 197236-50-3 spectral data" when developing analytical methods. The compound's crystalline form (orthorhombic system) has been resolved by X-ray diffraction, providing structural insights valuable for computational chemistry studies.

In bioconjugation chemistry, the ureido moiety offers selective reactivity toward electrophilic reagents, making it useful for protein labeling strategies. This aligns with trending searches for "amino acid click chemistry" and "bioorthogonal handles." The compound's isoelectric point (pI ≈5.8) facilitates chromatographic purification techniques, a technical aspect often queried as "2-Amino-6-ureidohexanoic acid purification."

Future research directions may explore its nutraceutical potential and role in gut microbiome modulation, areas generating substantial scientific curiosity. The compound's structural similarity to citrulline and arginine metabolites positions it as a candidate for metabolic pathway studies, responding to searches about "urea cycle intermediates." Continuous optimization of synthetic routes (currently yielding 60-75%) remains an active area of process chemistry research.

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Amadis Chemical Company Limited
(CAS:197236-50-3)2-Amino-6-ureidohexanoic acid
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清らかである:99%
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価格 ($):259.0